N-(p-Cumaroil) Serotonina

Descripción general

Descripción

Synthesis Analysis

N-Coumaroyl serotonin is synthesized via the action of specific enzymes such as serotonin N-hydroxycinnamoyltransferases, which catalyze the attachment of a coumaroyl group to serotonin. This enzymatic process has been elucidated through studies in plants like pepper (Capsicum annuum), where the synthesis involves the conjugation of hydroxycinnamic acids with serotonin, facilitated by N-hydroxycinnamoyltransferase enzyme activities (Kang et al., 2005).

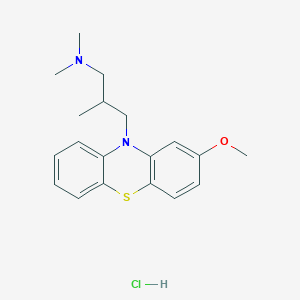

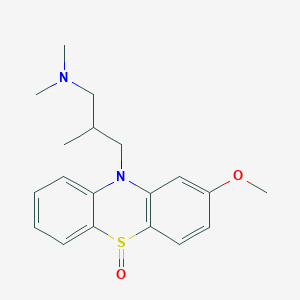

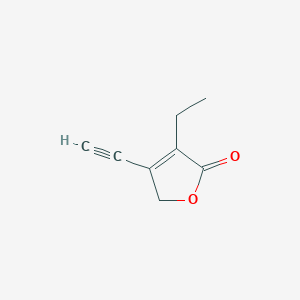

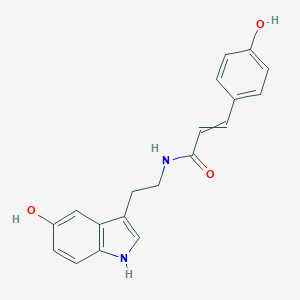

Molecular Structure Analysis

The molecular structure of N-Coumaroyl serotonin is characterized by the presence of a coumaroyl moiety attached to the serotonin molecule. This structural modification significantly influences its biological activity, including enhanced antioxidative and anti-inflammatory properties. Structural identification and elucidation techniques, including NMR spectroscopy, have been crucial in determining the specific configuration and bonding patterns within N-Coumaroyl serotonin molecules.

Chemical Reactions and Properties

N-Coumaroyl serotonin participates in various chemical reactions, mainly due to its active functional groups. Its antioxidant activity, for instance, involves the donation of hydrogen atoms to neutralize free radicals, a mechanism that is foundational to its protective effects against oxidative stress-induced cellular damage.

Physical Properties Analysis

The physical properties of N-Coumaroyl serotonin, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are critical in determining its behavior in biological systems, extraction processes, and formulation development for potential therapeutic applications.

Chemical Properties Analysis

Chemically, N-Coumaroyl serotonin exhibits significant antioxidant activity, which is attributed to its ability to scavenge free radicals. It also demonstrates modulation of inflammation, possibly through the inhibition of proinflammatory cytokines production in stimulated monocytes, showcasing its therapeutic potential in inflammatory conditions (Takii et al., 2003).

Aplicaciones Científicas De Investigación

Tratamiento del Glioblastoma

“N-(p-Cumaroil) Serotonina” se ha encontrado que inhibe el crecimiento de células de glioblastoma, un tipo de tumor cerebral, al desencadenar el arresto en la fase S y la apoptosis . Redujo significativamente la viabilidad celular tanto en las líneas celulares de glioblastoma U251MG como T98G . Esto sugiere que podría ser un agente terapéutico potencial para el glioblastoma.

Propiedades antioxidantes

“this compound” es un alcaloide indol con propiedades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o ralentizar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.

Efectos cardioprotectores

Se ha encontrado que este compuesto tiene efectos cardioprotectores, particularmente después de la isquemia . La isquemia es una condición en la que el flujo sanguíneo (y por lo tanto el oxígeno) está restringido o reducido en una parte del cuerpo. Las sustancias cardioprotectoras tienen como objetivo preservar el corazón al reducir o prevenir el daño del miocardio.

Actividad antiaterosclerótica

“this compound” se ha encontrado que mejora la aterosclerosis y mejora la distensibilidad de la pared aórtica . La aterosclerosis es una enfermedad en la que se acumula placa dentro de las arterias, y este compuesto podría usarse potencialmente para la investigación de la aterosclerosis.

Inhibición de la fosforilación inducida por PDGF

Este compuesto inhibe la fosforilación inducida por PDGF del receptor PDGF y la liberación de Ca2+ del retículo sarcoplásmico . Esto podría tener implicaciones en varios procesos celulares y enfermedades donde el PDGF y su receptor juegan un papel crucial.

Promoción del crecimiento de fibroblastos

<a data-citationid="6

Mecanismo De Acción

Target of Action

N-(p-Coumaroyl) Serotonin, also known as N-Coumaroyl serotonin, primarily targets the PDGF receptor . The PDGF receptor is a tyrosine kinase receptor that plays a crucial role in cell growth, proliferation, and differentiation .

Mode of Action

N-(p-Coumaroyl) Serotonin interacts with its target, the PDGF receptor, by inhibiting the PDGF-induced phosphorylation of the receptor . This interaction results in a decrease in the release of calcium ions (Ca2+) from the sarcoplasmic reticulum .

Biochemical Pathways

The primary biochemical pathway affected by N-(p-Coumaroyl) Serotonin involves the PDGF signaling pathway . By inhibiting the phosphorylation of the PDGF receptor, N-(p-Coumaroyl) Serotonin disrupts the normal signaling process, leading to downstream effects such as reduced cell proliferation and growth .

Result of Action

The action of N-(p-Coumaroyl) Serotonin leads to several molecular and cellular effects. It has antioxidative, anti-atherogenic, and anti-inflammatory properties . It can ameliorate atherosclerosis and improve the distensibility of the aortic wall . In addition, it has been shown to inhibit the growth of glioblastoma cells by inducing S-phase arrest and apoptosis .

Safety and Hazards

Direcciones Futuras

The treatment of glioblastoma cell lines with N-(p-coumaroyl) serotonin may represent a novel strategy for targeting glioblastoma . Further studies are needed to elucidate the complete mechanism of its antitumor activity . With the development of synthetic biology, researchers have established the method of microbial synthesis of serotonin . This method has garnered considerable research attention due to its advantages over natural extraction .

Propiedades

IUPAC Name |

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-15-4-1-13(2-5-15)3-8-19(24)20-10-9-14-12-21-18-7-6-16(23)11-17(14)18/h1-8,11-12,21-23H,9-10H2,(H,20,24)/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZPAFGVOWCVMG-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173951 | |

| Record name | N-Coumaroyl serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N6-cis-p-Coumaroylserotonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

201301-83-9, 68573-24-0 | |

| Record name | N-Coumaroyl serotonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201301839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC369503 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Coumaroyl serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-COUMAROYL SEROTONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUC27Q8ACH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

205 - 206 °C | |

| Record name | N6-cis-p-Coumaroylserotonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)